"mechanism of action of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate"
"mechanism of action of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate"
An In-depth Technical Guide on the Mechanism of Action of 14-Deoxy-11,12-didehydroandrographolide and its Potential Disuccinate Derivatives
Disclaimer: This technical guide focuses primarily on the established mechanism of action of 14-Deoxy-11,12-didehydroandrographolide (deAND), a major bioactive diterpenoid from Andrographis paniculata. Direct research on the 3,19-disuccinate derivative of deAND is limited. The information presented herein on the parent compound provides a foundational understanding that may be cautiously extrapolated to its derivatives. It is important to note that the addition of disuccinate moieties at the C-3 and C-19 positions could alter the pharmacokinetic and pharmacodynamic properties of the parent molecule.
Introduction
14-Deoxy-11,12-didehydroandrographolide, also known as deAND, is a significant bioactive compound isolated from the medicinal plant Andrographis paniculata. It belongs to the class of diterpenoid lactones and is recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and hepatoprotective effects.[1] The succinate derivatives of andrographolide and its analogues are synthesized to enhance solubility and potentially modulate biological activity. This guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of deAND, which serves as a basis for understanding the potential action of its 3,19-disuccinate derivative.
Core Mechanisms of Action
The multifaceted pharmacological effects of 14-Deoxy-11,12-didehydroandrographolide stem from its ability to modulate key signaling pathways involved in inflammation, viral replication, cell survival, and oxidative stress.
Anti-inflammatory Activity
A primary mechanism of deAND is the potent inhibition of inflammatory pathways. This is achieved through the modulation of several key signaling cascades:
-
NF-κB Signaling Pathway: deAND has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[2] It can inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes, including cytokines and chemokines like TNF-α, IL-6, and IL-1β.[3]
-
NLRP3 Inflammasome: deAND treatment has been found to suppress the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][4] This multi-protein complex is crucial for the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. By inhibiting the NLRP3 inflammasome, deAND can mitigate inflammatory responses in conditions like steatohepatitis.[1][4]
-
Nrf2 Antioxidant Pathway: deAND upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Activation of the Nrf2 pathway by deAND enhances the cellular antioxidant defense mechanisms, thereby reducing oxidative stress-induced inflammation and tissue damage.[1]
Antiviral Activity
deAND exhibits significant antiviral properties against a range of viruses, including influenza A virus (H5N1) and Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).[5][6] Its antiviral mechanisms are multifaceted:
-
Inhibition of Viral Replication: deAND can interfere with the viral replication cycle. For instance, in H5N1-infected cells, it has been shown to inhibit the nuclear export of viral ribonucleoprotein (RNP) complexes, a critical step for the assembly of new virions.
-
Modulation of Host Immune Response: By suppressing pro-inflammatory cytokine production (cytokine storm) induced by viral infections, deAND helps to mitigate virus-induced immunopathology.[3]
-
Induction of Antiviral Factors: Some andrographolide derivatives have been shown to upregulate the expression of host antiviral factors.[3]
Anticancer Activity
deAND has demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines. The primary mechanisms include:
-
Induction of Apoptosis: deAND can induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. It has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.[6] Activation of caspases, particularly caspase-3 and caspase-9, is a key feature of deAND-induced apoptosis.[6]
-
ER Stress-Mediated Autophagy: In some cancer cell lines, deAND induces endoplasmic reticulum (ER) stress, leading to autophagy-mediated cell death.
Hepatoprotective Effects
deAND has shown protective effects against liver injury, particularly in the context of non-alcoholic steatohepatitis (NASH). Its hepatoprotective mechanisms are linked to its anti-inflammatory and antioxidant properties, including the inhibition of the NLRP3 inflammasome and activation of the Nrf2 pathway.[1][4]
Quantitative Data
The following table summarizes key quantitative data related to the biological activities of 14-Deoxy-11,12-didehydroandrographolide (deAND).
| Parameter | Cell Line/Model | Value | Biological Activity | Reference |
| IC50 | U937 (human leukemic) | 13 µM | Cytotoxicity | [7] |
| EC50 | Anti-HIV activity | 56.8 µg/mL | Antiviral | [8] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by 14-Deoxy-11,12-didehydroandrographolide.
Caption: Inhibition of the NF-κB signaling pathway by deAND.
Caption: Modulation of Nrf2 and NLRP3 pathways by deAND.
Experimental Protocols
This section outlines the general methodologies for key experiments frequently cited in the study of 14-Deoxy-11,12-didehydroandrographolide and its derivatives.
Cell Viability Assay (MTT Assay)
-
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., deAND) for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Western Blot Analysis
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
-
Protocol:
-
Lyse cells treated with the test compound and control cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p65, IκBα, Nrf2, NLRP3, Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software.
-
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.
-
Protocol for Quantification of deAND:
-
Prepare a standard stock solution of purified deAND in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Extract deAND from the plant material or biological sample using an appropriate solvent.
-
Filter the extracts and standard solutions through a 0.45 µm filter.
-
Inject the samples and standards into the HPLC system.
-
Use a C18 column with a mobile phase typically consisting of a mixture of acetonitrile and water.
-
Detect the compound using a UV detector at a specific wavelength (e.g., 254 nm).
-
Quantify the amount of deAND in the samples by comparing the peak area with the calibration curve.
-
Conclusion
14-Deoxy-11,12-didehydroandrographolide is a promising natural product with a well-documented, multi-target mechanism of action. Its ability to modulate key signaling pathways involved in inflammation, viral infection, and cancer underscores its therapeutic potential. While direct evidence for the specific mechanism of action of its 3,19-disuccinate derivative is currently lacking, the extensive research on the parent compound provides a strong foundation for future investigations. The addition of succinate groups may enhance the solubility and bioavailability of deAND, potentially leading to improved therapeutic efficacy. However, further studies are imperative to elucidate the precise pharmacological profile of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate and to validate its therapeutic applications.
References
- 1. A Diterpenoid, 14-Deoxy-11, 12-Didehydroandrographolide, in Andrographis paniculata Reduces Steatohepatitis and Liver Injury in Mice Fed a High-Fat and High-Cholesterol Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective role of 14-deoxy-11,12-didehydroandrographolide, a noncytotoxic analogue of andrographolide, in allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 14-Deoxy-11,12-didehydroandrographolide inhibits apoptosis in influenza A(H5N1) virus-infected human lung epithelial cells via the caspase-9-dependent intrinsic apoptotic pathway which contributes to its antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 14-deoxy-11,12-didehydroandrographolide analogues as potential cytotoxic agents for cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
